Maltotetraitol

描述

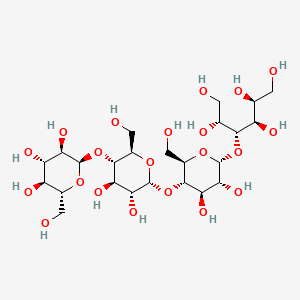

Maltotetraitol is a sugar alcohol derived from maltotetraose. It is a polyhydric alcohol, meaning it contains multiple hydroxyl groups. The molecular formula of this compound is C24H44O21, and it has a molecular weight of 668.59 g/mol . This compound is part of the broader class of sugar alcohols, which are commonly used in various industries due to their unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions: Maltotetraitol can be synthesized through the hydrogenation of maltotetraose. The process involves the reduction of the aldehyde group in maltotetraose to a primary alcohol group, resulting in the formation of this compound . This reaction typically requires a catalyst, such as Raney nickel, and is carried out under high pressure and temperature conditions .

Industrial Production Methods: On an industrial scale, this compound is produced using enzymatic methods. Maltotetraose-forming amylase, derived from bacteria such as Pseudomonas stutzeri, is used to convert starch into maltotetraose, which is then hydrogenated to form this compound . This method is preferred due to its efficiency and the high yield of the desired product.

化学反应分析

Types of Reactions: Maltotetraitol undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Oxidation: Under oxidative conditions, this compound can be converted into corresponding aldehydes or ketones.

Reduction: Further reduction of this compound can lead to the formation of simpler polyols.

Major Products Formed: The major products formed from these reactions include maltitol, maltotritol, and other smaller sugar alcohols .

科学研究应用

Food Industry Applications

Maltotetraitol is primarily utilized as a sweetener in various food products due to its lower caloric content compared to traditional sugars. It is particularly beneficial for:

- Sugar-Free Products : Used in confectionery, baked goods, and dairy products as a sugar substitute.

- Diabetic-Friendly Foods : Its low glycemic index makes it suitable for diabetic diets, allowing for sweetening without significant blood sugar spikes.

Case Study: Dietary Impact

A study highlighted that this compound consumption does not lead to severe digestive issues when consumed in moderation. However, excessive intake can result in gastrointestinal disturbances, similar to other sugar alcohols .

| Application | Description | Benefits |

|---|---|---|

| Sugar Substitute | Used in candies and baked goods | Lowers caloric intake |

| Diabetic Food Products | Suitable for diabetic diets | Minimal impact on blood glucose levels |

| Low-Calorie Sweeteners | Enhances flavor without added calories | Supports weight management |

Pharmaceutical Applications

This compound has potential uses in the pharmaceutical industry, particularly in drug formulation and delivery systems:

- Drug Carrier : this compound can serve as a carrier for poorly soluble drugs, enhancing their bioavailability.

- Stabilizer in Formulations : It is used to stabilize active pharmaceutical ingredients during storage.

Case Study: Drug Delivery Systems

Research indicates that this compound can be effectively utilized in liposomal drug delivery systems. Studies have shown that it enhances the transport of certain drugs across biological membranes, improving therapeutic efficacy .

| Pharmaceutical Use | Description | Benefits |

|---|---|---|

| Drug Carrier | Enhances solubility of poorly soluble drugs | Improves bioavailability |

| Stabilizer | Stabilizes active ingredients | Increases shelf life of formulations |

Biotechnology Applications

In biotechnology, this compound's role extends to enzyme activity modulation and microbial fermentation processes:

- Substrate for Microbial Growth : this compound can act as a carbon source for specific microorganisms, promoting growth and metabolic activity.

- Enzyme Activity Modifier : It is involved in studies examining enzyme interactions and binding affinities.

Case Study: Enzyme Interaction Studies

Research on maltose-binding proteins (MBPs) demonstrated that this compound binds effectively to these proteins, facilitating the transport of sugars across cell membranes. This property highlights its potential in biotechnological applications involving sugar transport mechanisms .

| Biotechnology Use | Description | Benefits |

|---|---|---|

| Microbial Substrate | Supports growth of specific microbes | Enhances fermentation processes |

| Enzyme Modulator | Affects enzyme binding and activity | Useful in metabolic engineering |

作用机制

The mechanism of action of maltotetraitol involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes involved in carbohydrate metabolism, such as alpha-amylase . The hydroxyl groups in this compound allow it to form hydrogen bonds with various biomolecules, influencing their stability and activity .

相似化合物的比较

- Sorbitol

- Mannitol

- Xylitol

- Erythritol

- Maltitol

Maltotetraitol’s unique properties make it a valuable compound in various scientific and industrial applications.

生物活性

Maltotetraitol is a sugar alcohol and a reduced oligosaccharide that has garnered attention in biochemical research due to its structural properties and potential applications in various biological contexts. This article provides a comprehensive overview of the biological activity of this compound, including its interactions with proteins, enzymatic activities, and implications for health and disease.

Structural Characteristics

This compound is derived from maltodextrins and shares structural similarities with other maltooligosaccharides. It is characterized by its ability to bind to specific proteins, particularly maltose-binding proteins (MBPs), which are crucial for the transport of carbohydrates in bacteria. The crystal structures of MBPs complexed with this compound reveal significant insights into the binding mechanisms and functional implications of this compound.

Binding Modes

Research has shown that this compound binds to MBPs in both "closed" and "open" conformations. In the closed form, the sugar is tightly bound within a groove formed by two globular domains of the protein, primarily through hydrogen bonds and non-polar interactions with aromatic residues. In contrast, the open conformation, which disrupts active transport mechanisms, shows that this compound occupies a distinct subsite that does not facilitate its transport across the cell membrane .

Enzymatic Interactions

This compound has been studied for its interaction with various enzymes involved in carbohydrate metabolism. Notably, it acts as a substrate for maltosyltransferases, which are enzymes that transfer maltosyl units from one molecule to another. The enzyme GlgE from Streptomyces coelicolor is particularly relevant, as it demonstrates similar catalytic properties to its counterpart in Mycobacterium tuberculosis, making it a potential target for drug development against tuberculosis .

Case Study: GlgE Enzyme

The GlgE enzyme catalyzes the transfer of maltosyl units and has been genetically validated as an anti-tuberculosis target. It operates through a unique mechanism where the accumulation of its donor substrate leads to cellular toxicity and death in M. tuberculosis. The structural analysis of GlgE has provided insights into how inhibitors could be designed to block this pathway effectively .

Health Implications

This compound's role extends beyond microbial metabolism; it is also relevant in human health contexts. As a sugar alcohol, it is used in various food products as a sweetener and has been studied for its effects on glucose metabolism and gut health. Sugar alcohols like this compound are known to have lower glycemic indices compared to traditional sugars, making them suitable for diabetic diets .

Summary of Findings

The following table summarizes key findings related to this compound's biological activity:

| Aspect | Details |

|---|---|

| Binding Proteins | Binds to maltose-binding proteins (MBPs) in both closed and open conformations |

| Enzymatic Interactions | Substrate for maltosyltransferases; significant role in bacterial α-glucan biosynthesis |

| Health Benefits | Low glycemic index; potential benefits for glucose metabolism and gut health |

| Therapeutic Potential | Inhibitor design targeting GlgE enzyme could lead to new treatments for tuberculosis |

属性

IUPAC Name |

(2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h6-39H,1-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAHEUHBAZYUOI-KVXMBEGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66767-99-5 | |

| Record name | Maltotetraitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066767995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALTOTETRAITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6KU59R2R5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Maltotetraitol interact with the maltose-binding protein (MBP), and what are the downstream effects of this interaction?

A1: this compound binds to MBP, a receptor involved in bacterial active transport and chemotaxis, in a distinct mode termed the "B mode" or "middle mode" [, , , ]. Unlike maltose or maltotetraose, which bind in the "R mode" or "end-on" mode and induce a closure of the two MBP lobes, this compound binding does not lead to this conformational change [, , , ]. This lack of closure prevents the this compound-MBP complex from interacting properly with the membrane-associated transporter complex, ultimately rendering this compound unable to be transported across the cytoplasmic membrane [, , ].

Q2: Can you elaborate on the structural features of the this compound-MBP complex in both the "open" and "closed" forms?

A2: Crystallographic studies provide insights into these structures. In the "closed" form, this compound occupies the groove between the two domains of MBP. One domain primarily interacts with this compound through hydrogen bonding, while the other mainly engages in non-polar interactions involving aromatic residues [, ]. Conversely, in the "open" form, where the two domains are further apart, this compound primarily interacts with the domain rich in aromatic residues [, , ]. This "open" conformation, observed with both this compound and cyclodextrin, disrupts the MBP's functionality in both active transport and chemotaxis [, ].

Q3: How does this compound compare to other malto-oligosaccharides in terms of its effect on human digestive enzymes?

A3: this compound, unlike maltotriose and maltotetraose, does not act as a substrate for human salivary α-amylase []. Additionally, while maltotriitol is hydrolyzed by small intestine maltases at a rate comparable to maltotriose, this compound shows a much lower hydrolysis rate []. Notably, this compound demonstrates weak inhibitory effects on these enzymes []. Interestingly, this compound does not inhibit fungal glucoamylase, unlike maltitol, which exhibits strong competitive inhibition [].

Q4: Are there alternative substrates for studying MBP interactions?

A5: Yes, researchers have explored other modified sugars like maltotriitol, which, like this compound, are not transported by the wild-type transporter []. Structural studies with these analogs have revealed that the binding site accommodates the glucitol residue in a distinct subsite not utilized by linear maltooligosaccharides []. This finding further emphasizes the flexibility of MBP in accommodating diverse ligands through various binding modes, even if only one mode is functionally active [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。